molecular formula C13H20N4O4 B2799017 5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate CAS No. 1391732-40-3

5-tert-butyl 7-methyl 1-methyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate

Numéro de catalogue: B2799017
Numéro CAS: 1391732-40-3
Poids moléculaire: 296.327
Clé InChI: VHWGXLJQQLURGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound is a derivative of triazolopyridine, which is a class of heterocyclic compounds. Heterocycles are significant in the field of medicinal chemistry because many of them exhibit a variety of biological activities . The tert-butyl and methyl groups are alkyl substituents, which can influence the compound’s reactivity and properties .


Chemical Reactions Analysis

Triazolopyridines can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Applications De Recherche Scientifique

Steric Effects in Chemical Compounds

  • Research by Desenko et al. (1993) explored the steric effects in chemical compounds similar to the one . They found that increasing the bulk of the substituent in certain bicyclic systems stabilizes the enamine tautomer of these compounds, demonstrating the influence of structural modifications on chemical properties (Desenko et al., 1993).

Cardiovascular Applications

  • A study by Sato et al. (1980) synthesized and evaluated various compounds, including 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, for their coronary vasodilating and antihypertensive activities. This highlights the potential of such compounds in the development of cardiovascular agents (Sato et al., 1980).

Pharmacokinetic Optimization

  • Letavic et al. (2017) discussed the optimization of pharmacokinetic properties in a series of triazolo[4,5-c]pyridines. They identified JNJ-54175446 as a candidate for clinical development, underscoring the importance of optimizing drug-like properties in medicinal chemistry (Letavic et al., 2017).

Synthesis Techniques

  • Wermann and Hartmann (1991) reported on the synthesis of dihydro-1,2,4-triazolo[1,5-a]pyrimidines, offering insight into methodologies for creating structurally similar compounds (Wermann & Hartmann, 1991).

Tuberculostatic Activity

  • Titova et al. (2019) synthesized structural analogs of ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate and evaluated their tuberculostatic activity. This research demonstrates the potential of such compounds in treating tuberculosis (Titova et al., 2019).

Vibrational Dynamics and Molecular Structure

  • Lorenc et al. (2007) conducted a study on the molecular structure and vibrational dynamics of triazolo[4,5-b]pyridine derivatives. Their work, using density functional theory, provides valuable information on the physical and chemical characteristics of these compounds (Lorenc et al., 2007).

Propriétés

IUPAC Name

5-O-tert-butyl 7-O-methyl 1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-13(2,3)21-12(19)17-6-8(11(18)20-5)10-9(7-17)14-15-16(10)4/h8H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWGXLJQQLURGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C(C1)N=NN2C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.